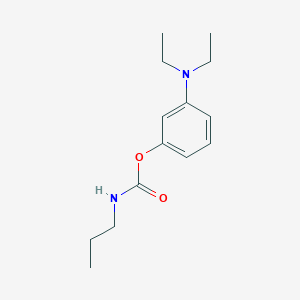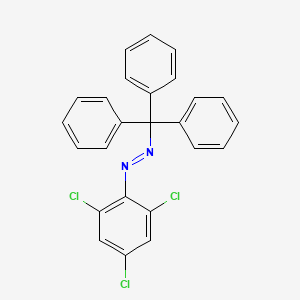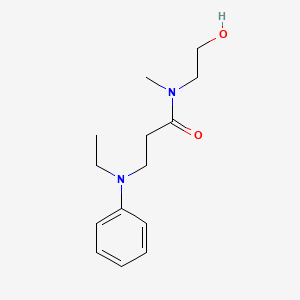![molecular formula C8H15ClO2 B14606592 (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane CAS No. 61092-38-4](/img/structure/B14606592.png)
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its oxane ring structure, which is substituted with a chlorine atom and an isopropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves the asymmetric reduction of 2-chloro-β-ketoesters. This process is catalyzed by carbonyl reductase from Lactobacillus fermentum. The reaction conditions include the use of glucans, glucose dehydrogenase, a hydrogen donor, and a cofactor. The method is environmentally friendly, simple to operate, and suitable for industrial amplification .
Industrial Production Methods
The industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The use of biocatalysts like carbonyl reductase ensures high substrate concentration, wide substrate universality, and high product yield, making it a promising method for large-scale production .
化学反応の分析
Types of Reactions
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile used.
科学的研究の応用
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2S,3S)-3-Chloro-2-[(methyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(ethyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(butyl)oxy]oxane
Uniqueness
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
CAS番号 |
61092-38-4 |
|---|---|
分子式 |
C8H15ClO2 |
分子量 |
178.65 g/mol |
IUPAC名 |
(2S,3S)-3-chloro-2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H15ClO2/c1-6(2)11-8-7(9)4-3-5-10-8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChIキー |
BAALOUQRMIQRFD-YUMQZZPRSA-N |
異性体SMILES |
CC(C)O[C@H]1[C@H](CCCO1)Cl |
正規SMILES |
CC(C)OC1C(CCCO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


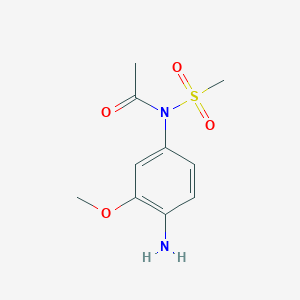
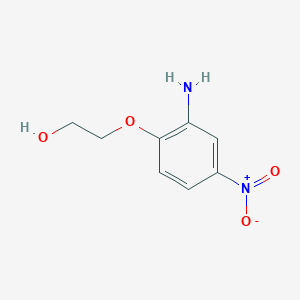

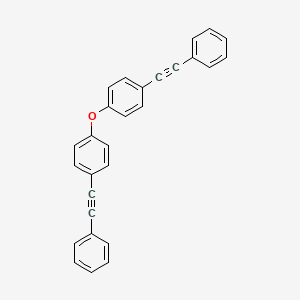
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

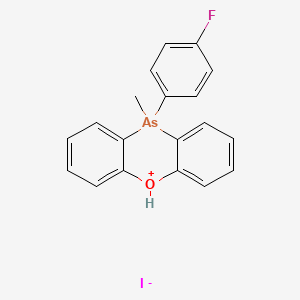

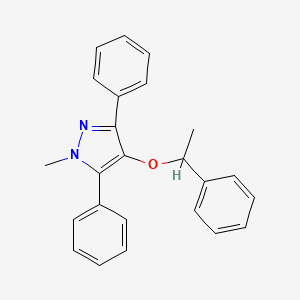
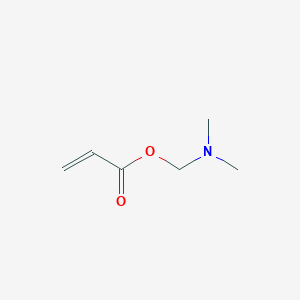
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
